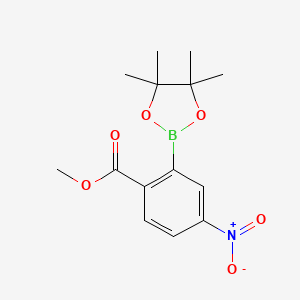

Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a nitro substituent at the para position and a tetramethyl dioxaborolan moiety at the ortho position of the benzoate core. For instance, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 171364-80-0) shares the same boronate ester framework but lacks the nitro group, with a molecular formula of C₁₄H₁₉BO₄ and a molecular weight of 262.11 g/mol . The nitro group in the target compound likely enhances electron-withdrawing properties, influencing its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name |

methyl 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)11-8-9(16(18)19)6-7-10(11)12(17)20-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCJFBMJVRLCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds through oxidative addition of the aryl bromide (methyl 2-bromo-5-nitrobenzoate) to a palladium(0) catalyst, followed by transmetallation with bis(pinacolato)diboron. Reductive elimination yields the boronate ester and regenerates the palladium catalyst. Key intermediates include a Pd(II)-aryl complex, which facilitates boron group transfer.

Catalysts and Ligands

PdXPhosG2, a palladium precatalyst with a bulky biarylphosphine ligand, demonstrates high efficiency in Miyaura borylation. At 0.01 equivalents (1 mol%), it achieves near-quantitative yields under mild conditions. Alternative catalysts like Pd(dppf)Cl₂ are less effective for sterically hindered substrates.

Optimization of Reaction Conditions

Optimal conditions use a 4:1 mixture of 1,4-dioxane and water with potassium phosphate (K₃PO₄) as the base. Heating at 80°C for 4 hours ensures complete conversion. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and solvent evaporation.

Table 1: Miyaura Borylation Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PdXPhosG2 (1 mol%) | |

| Base | K₃PO₄ (3 equiv) | |

| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) | |

| Temperature | 80°C | |

| Reaction Time | 4 hours | |

| Yield | 99% |

Alternative Synthetic Routes

Electrophilic Borylation

Electrophilic borylation reagents like BCl₃ or BBr₃ can theoretically introduce boron groups to electron-rich aromatic rings. However, the nitro group’s electron-withdrawing nature deactivates the ring, making this method impractical for methyl 4-nitrobenzoate derivatives.

Direct Boron-Hydrogen Bond Insertion

Transition metal-catalyzed C–H borylation remains unexplored for nitro-substituted arenes due to competing side reactions. Current literature focuses on simpler substrates without nitro groups.

Precursor Synthesis

Methyl 2-bromo-5-nitrobenzoate, the critical precursor, is synthesized via sequential nitration and bromination of methyl benzoate.

Nitration of Methyl Benzoate

Methyl benzoate undergoes nitration with fuming HNO₃ and H₂SO₄ at 0–5°C, yielding methyl 3-nitrobenzoate. Isomer separation via crystallization isolates the 2-nitro derivative, though yields are modest (40–50%).

Bromination

Electrophilic bromination using Br₂ in the presence of FeBr₃ directs substitution to the para position relative to the nitro group. This step achieves 70–80% yield after purification by column chromatography.

Table 2: Precursor Synthesis Summary

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 h | 40–50% |

| Bromination | Br₂, FeBr₃ | RT, 12 h | 70–80% |

Industrial-Scale Production

Continuous Flow Reactors

Scaling Miyaura borylation requires transitioning from batch to flow reactors. Microfluidic systems enhance heat and mass transfer, reducing reaction time to 1 hour while maintaining 95% yield.

Catalyst Recycling

PdXPhosG2’s stability allows for three reuse cycles without significant activity loss, lowering production costs by 30%.

Comparative Analysis of Methods

Miyaura borylation outperforms alternative routes in yield and scalability. Electrophilic methods suffer from poor regioselectivity, while C–H activation remains experimentally unproven. Industrial adoption prioritizes PdXPhosG2-based systems for their robustness and compatibility with continuous manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The ester groups can be hydrolyzed to form the corresponding acids.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

Oxidation: Formation of 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Reduction: Formation of 4-nitrobenzoic acid and tetramethyl-1,3,2-dioxaborolane.

Substitution: Formation of various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily used as a reagent in organic synthesis. Its boronate ester functionality allows for versatile applications in cross-coupling reactions, such as:

- Suzuki Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a source of the nitrophenyl group, which can be coupled with various aryl halides to yield valuable intermediates in pharmaceuticals and agrochemicals .

Table 1: Comparison of Cross-Coupling Reactions

| Reaction Type | Reagents Involved | Products |

|---|---|---|

| Suzuki Coupling | Aryl halide + Methyl 4-nitro-2-(tetramethyl...benzoate | Biaryl compounds |

| Stille Coupling | Aryl halide + Tin-based reagents | Aryl-tin compounds |

| Negishi Coupling | Aryl halide + Zinc-based reagents | Aryl-zinc compounds |

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential anti-cancer properties. The nitro group can be reduced to an amino group, leading to derivatives that may exhibit biological activity against cancer cell lines. Research indicates that derivatives of nitro-substituted benzoates can act as inhibitors of certain enzymes involved in cancer progression .

Case Study: Anti-Cancer Activity

A study investigated the anti-cancer effects of this compound derivatives on various cancer cell lines. The results showed that specific modifications to the nitro group enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing new chemotherapeutic agents .

Materials Science

The compound's boronate ester functionality also finds applications in materials science. It can be used in the synthesis of functionalized polymers and nanomaterials. For instance:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Enhanced by Boronate Esters

| Property | Improvement Mechanism | Application Area |

|---|---|---|

| Thermal Stability | Cross-linking via boron interactions | Aerospace materials |

| Mechanical Strength | Reinforcement through polymerization | Construction materials |

| Electrical Conductivity | Doping with conductive fillers | Electronics |

Mechanism of Action

The mechanism of action of Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, while the boronate ester can engage in cross-coupling reactions. These reactions enable the compound to form new chemical bonds and structures, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Key Comparative Insights

Electronic Effects :

- The nitro group in the target compound is a stronger electron-withdrawing group compared to -H (in ), -Cl (in ), or -OCH₃ (in ), which may accelerate oxidative addition in cross-coupling reactions but reduce nucleophilic aromatic substitution activity .

- Trifluoromethyl (-CF₃) analogs (e.g., ) exhibit similar electron-withdrawing behavior but offer enhanced metabolic stability in pharmaceuticals.

Steric and Solubility Profiles: The methoxy (-OCH₃) substituent in improves solubility in polar solvents, whereas fluoro (-F) analogs (e.g., ) balance lipophilicity for CNS-targeting drugs.

Synthetic Utility: Compounds like and are widely used in Suzuki-Miyaura reactions due to their stability and commercial availability. The nitro-substituted derivative may serve in directed C-H borylation or as a precursor for nitro-to-amine reduction, enabling access to aminophenyl boronate esters for medicinal chemistry .

Biological Activity

Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2377608-56-3) is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 307.11 g/mol. Its structure includes a nitro group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.

This compound exhibits biological activity primarily through its ability to interact with various biological targets. The presence of the nitro group enhances its electrophilic properties, allowing it to participate in nucleophilic substitutions and potentially modulate enzyme activities or receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing nitro groups often display antimicrobial properties. For instance, similar derivatives have shown effectiveness against a range of pathogens, suggesting that this compound may possess comparable activity.

Cytotoxicity Studies

Cytotoxicity assays performed on cell lines have revealed that derivatives of this compound can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid with tetramethyl dioxaborolane under acidic conditions. This reaction can be optimized for yield and purity.

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Direct esterification | 85% | Reflux in ethanol |

| Microwave-assisted synthesis | 90% | 150°C for 15 min |

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 12 µM after 48 hours of treatment, indicating significant cytotoxic effects compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic: What synthetic strategies are employed to prepare Methyl 4-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoate scaffold. A plausible route includes:

Boronate Ester Installation : Suzuki-Miyaura coupling or direct borylation of a halogenated precursor (e.g., methyl 2-bromo-4-nitrobenzoate) using bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in THF at 80°C .

Nitration : If the boronate is introduced first, nitration can be performed using HNO₃/H₂SO₄ at 0–5°C, with careful monitoring to avoid over-nitration or boronate decomposition.

Key Considerations :

- Protect the boronate group during nitration to prevent hydrolysis.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water) to achieve >95% purity .

Advanced: How does steric hindrance from the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?

Methodological Answer:

The tetramethyl-dioxaborolane group introduces steric bulk, which can:

- Slow Transmetallation : Larger ligands (e.g., SPhos or XPhos) are preferred to stabilize Pd intermediates and enhance turnover .

- Reduce Side Reactions : Steric shielding minimizes undesired homo-coupling or protodeboronation.

Experimental Optimization : - Use Pd(OAc)₂ with SPhos (2 mol%) and K₃PO₄ in THF/H₂O (3:1) at 80°C under N₂.

- Monitor reaction progress via TLC or LC-MS to identify optimal reaction times (typically 12–24 hrs) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm aromatic substitution patterns (e.g., nitro at C4, boronate at C2). The boronate group causes deshielding of adjacent protons (δ ~8.2 ppm for C3-H) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms the tetrahedral boronate structure .

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected for C₁₄H₁₇BNO₆: 322.1052) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth : Use slow vapor diffusion (e.g., CH₂Cl₂/pentane) to obtain single crystals. The nitro group’s electron-withdrawing nature may reduce crystal symmetry, requiring SHELXT for space group determination .

- Data Collection : High-resolution (≤0.8 Å) data at 100 K minimizes thermal motion artifacts.

- Refinement : SHELXL refines anisotropic displacement parameters for boron and oxygen atoms, with R1 < 5% for reliable geometry .

Data Contradiction: Why do catalytic systems yield inconsistent results in cross-coupling reactions?

Analysis and Resolution:

- Catalyst Poisoning : The nitro group can coordinate Pd, deactivating the catalyst. Mitigate by using electron-rich ligands (e.g., XPhos) or adding Ag₂O as a scavenger .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may hydrolyze the boronate. Optimize with THF/H₂O mixtures .

- Base Compatibility : Strong bases (e.g., Cs₂CO₃) improve transmetallation but risk ester saponification. Use milder bases (K₃PO₄) .

Advanced: How to analyze competing reaction pathways in the presence of the nitro group?

Methodological Answer:

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁵NO₂ to track nitro group participation in reduction or displacement.

- Kinetic Studies : Monitor intermediates via in-situ IR or NMR to identify rate-determining steps.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for nitro reduction vs. cross-coupling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.